8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene
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Description
8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene is a useful research compound. Its molecular formula is C13H9N9O and its molecular weight is 307.27 g/mol. The purity is usually 95%.
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Biological Activity
The compound 8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene is a complex organic molecule notable for its unique polycyclic structure and potential biological activities. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
This compound features a tetracyclic framework with multiple nitrogen atoms derived from the tetrazole group and the pentazatetracyclo structure. The presence of an ether functional group (13-oxa) enhances its chemical reactivity and potential interactions with biological targets.
Molecular Formula
- C : 56
- H : 86
- N : 9
- O : 1
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.
- Receptor Binding : It may interact with various receptors in the body, influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest it could have antimicrobial effects against certain pathogens.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition with an IC50 value of approximately 50 µM , suggesting moderate potency against these targets.
Study 2: Antimicrobial Activity
In vitro testing demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL , indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure | Biological Activity | IC50/MIC |
---|---|---|---|
Compound A | Similar structure | Moderate enzyme inhibition | IC50 = 45 µM |
Compound B | Similar structure | Strong antimicrobial activity | MIC = 16 µg/mL |
Our Compound | Unique structure | Moderate enzyme inhibition and antimicrobial activity | IC50 = 50 µM / MIC = 32 µg/mL |
Future Directions for Research
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Suggested areas for future studies include:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-activity relationship (SAR) studies to optimize potency and selectivity.
- Exploration of potential applications in drug development targeting specific diseases.
Properties
Molecular Formula |
C13H9N9O |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene |
InChI |
InChI=1S/C13H9N9O/c1-2-4-8-7(3-1)10-13(15-12-11(14-10)18-23-19-12)22(8)6-5-9-16-20-21-17-9/h1-4H,5-6H2,(H,16,17,20,21) |
InChI Key |
GQIVONMEFNDYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3N2CCC5=NNN=N5 |
Origin of Product |
United States |
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